![molecular formula C14H8BrClF3NO2 B6617532 N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide CAS No. 634185-03-8](/img/structure/B6617532.png)
N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide (hereafter referred to as NBTCH) is a compound that belongs to the class of heterocyclic aromatic compounds. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. NBTCH has been studied for its potential as an inhibitor of a variety of enzymes, as well as its ability to bind to metal ions. Furthermore, NBTCH has been found to have a number of biochemical and physiological effects.
科学的研究の応用
NBTCH has been studied for its potential as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and toxins. In addition, NBTCH has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. Furthermore, NBTCH has been studied for its ability to bind to metal ions, such as iron, which can be used for the synthesis of metal-organic frameworks.
作用機序
NBTCH binds to cytochrome P450 enzymes and acetylcholinesterase through hydrogen bonding and hydrophobic interactions. The binding of NBTCH to cytochrome P450 enzymes and acetylcholinesterase results in the inhibition of their activity. Furthermore, NBTCH can bind to metal ions through electrostatic interactions, which can be used for the synthesis of metal-organic frameworks.
Biochemical and Physiological Effects
NBTCH has been found to have a number of biochemical and physiological effects. In vitro studies have shown that NBTCH can inhibit the activity of cytochrome P450 enzymes and acetylcholinesterase. In addition, NBTCH has been found to have cytotoxic effects in cancer cells, and it has been found to increase the expression of certain genes in cells.
実験室実験の利点と制限
The main advantage of using NBTCH in lab experiments is its high yield and low cost. Furthermore, it is relatively easy to synthesize, and it can be used in a variety of applications. However, there are some limitations to using NBTCH in lab experiments. For example, it can be difficult to control the amount of NBTCH in a reaction, and it can be toxic in high concentrations.
将来の方向性
There are a number of potential future directions for research on NBTCH. For example, further studies could be conducted to investigate its potential as an inhibitor of other enzymes. In addition, further studies could be conducted to investigate its potential as an anticancer agent. Furthermore, further studies could be conducted to investigate its potential as a metal-organic framework component. Finally, further studies could be conducted to investigate its potential as an antioxidant.
合成法
NBTCH can be synthesized through a reaction between 3-bromo-5-trifluoromethylphenyl bromide and 5-chloro-2-hydroxybenzamide. This reaction is carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as triethylamine. The reaction is typically carried out at room temperature, and the yield is typically high.
特性
IUPAC Name |
N-[3-bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClF3NO2/c15-8-3-7(14(17,18)19)4-10(5-8)20-13(22)11-6-9(16)1-2-12(11)21/h1-6,21H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDHEHRSNRVSMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90803709 |
Source


|
| Record name | N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90803709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide | |
CAS RN |
634185-03-8 |
Source


|
| Record name | N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90803709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

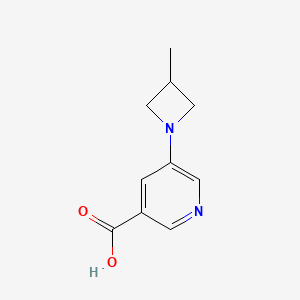
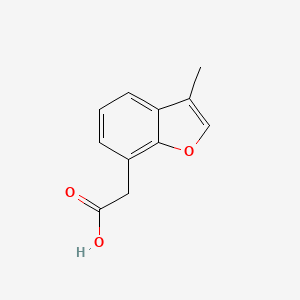
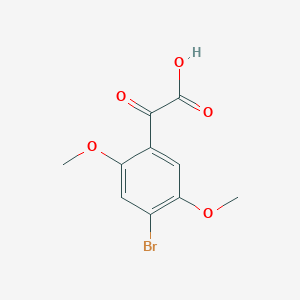
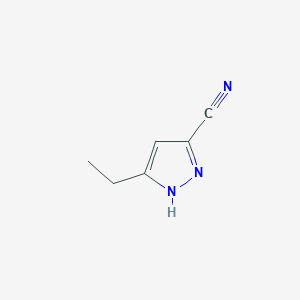

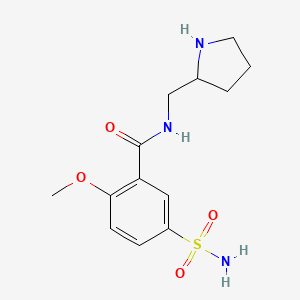
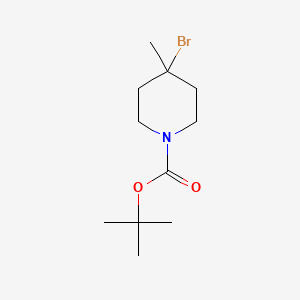
![3,5-dimethyl 2,6-bis[2-(dimethylamino)ethyl]-1-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate dihydrochloride](/img/structure/B6617507.png)
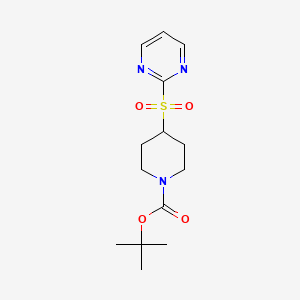
![tert-butyl N-{1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-yl}carbamate](/img/structure/B6617521.png)
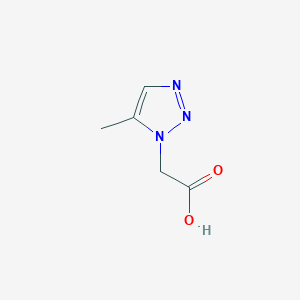

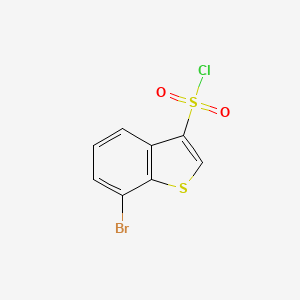
![4-[2-(morpholin-4-yl)ethyl]-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B6617557.png)